molecular formula C11H11ClF3NO B1449270 Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride CAS No. 1864074-82-7

Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride

Cat. No.: B1449270
CAS No.: 1864074-82-7
M. Wt: 265.66 g/mol
InChI Key: JJXGSWIVSRQONY-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an azetidine ring, a trifluoromethyl group, and a ketone functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the azetidine ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride is unique due to its combination of functional groups and structural features. Similar compounds include:

  • Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone: Lacks the hydrochloride moiety.

  • N-(Azetidin-3-yl)-4-(trifluoromethyl)benzenesulfonamide hydrochloride: Contains a sulfonamide group instead of a ketone.

  • 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid: Features a pyridine ring instead of a phenyl ring.

These compounds share similarities in their azetidine and trifluoromethyl groups but differ in their functional groups and overall structures, leading to different chemical properties and applications.

Properties

IUPAC Name

azetidin-3-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO.ClH/c12-11(13,14)9-3-1-7(2-4-9)10(16)8-5-15-6-8;/h1-4,8,15H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXGSWIVSRQONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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